Prionoid D

Vue d'ensemble

Description

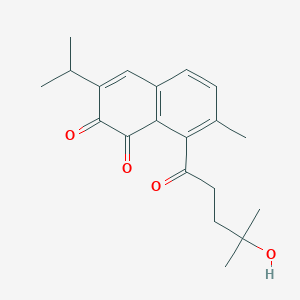

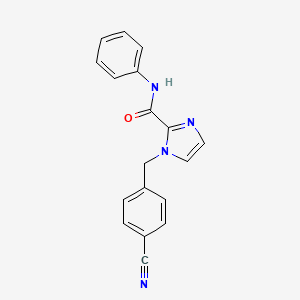

Prionoid D is a compound with the molecular formula C20H24O4 and a molecular weight of 328.4 g/mol . It is sourced from the roots of Salvia prionitis . It is a type of diterpenoid .

Molecular Structure Analysis

The molecular structure analysis of prion-like proteins is a challenging task. Techniques like solid-state nuclear magnetic resonance (SSNMR) are often used to investigate these insoluble, morphologically heterogeneous aggregates with poor crystallinity .

Chemical Reactions Analysis

The analysis of chemical reactions related to prion-like proteins is complex and involves a network of numerous molecular interactions . Tools like the interactive chemical reaction platform, SCAN, have been developed to analyze the chemical reaction path network .

Applications De Recherche Scientifique

Prion Diseases and Pathogenesis

Prion diseases, including scrapie, Creutzfeldt–Jakob disease (CJD), and kuru, result from the conformational conversion of the cellular prion protein (PrPC) into the scrapie prion protein (PrPSc). PrPSc acts as an infectious template, recruiting and converting normal PrPC into its misfolded, pathogenic isoform . Understanding the pathogenesis of prion diseases is critical for therapeutic development.

Prion-Like Spread in Other Proteins

Beyond prion diseases, prionoid spread has been observed in other proteins associated with neurodegenerative conditions. For instance:

- Amyloid β (Aβ) : A key player in Alzheimer’s disease, Aβ exhibits prion-like behavior, contributing to plaque formation and neuronal damage .

- Tau : In conditions like Alzheimer’s and frontotemporal dementia, tau protein aggregates propagate in a prion-like manner .

- α-Synuclein : Linked to Parkinson’s disease, α-synuclein also exhibits prionoid properties .

Phagocytosis and Clearance Mechanisms

Prion clearance mechanisms differ from those of other misfolded proteins. While triggering receptor expressed on myeloid cells-2 (TREM2) and macrophage scavenger receptor 1 (Msr1) are involved in Aβ phagocytosis, they play a minor role in prion clearance . Understanding these differences informs therapeutic strategies.

ALS-Related Prionoids

Amyotrophic lateral sclerosis (ALS) may involve prionoid proteins. Cu/Zn superoxide dismutase 1, TAR DNA-binding protein of 43 kDa, and fused in sarcoma are plausible contributors to ALS pathology via prion-like spread .

Novel Therapeutic Approaches

Researchers are exploring innovative strategies to combat prion diseases. These include:

Mécanisme D'action

Target of Action

Prionoid D, like other prion-like proteins, primarily targets the cellular prion protein (PrP C) . The cellular prion protein is a normal protein encoded by the host genome . It plays a crucial role in the pathogenesis of prion diseases .

Mode of Action

Prionoid D interacts with its target, the cellular prion protein, through a process known as conformational conversion . This process involves the prionoid D acting as an infectious template that recruits and converts the normal cellular prion protein into a pathogenic, misfolded isoform . This phenomenon of prion-like spread has also been observed in many other disease-associated proteins .

Biochemical Pathways

The primary biochemical pathway affected by Prionoid D involves the accumulation and propagation of misfolded proteins in the brain . This is a common pathological hallmark shared by many neurodegenerative diseases . The misfolded proteins can induce the formation of protein aggregates such as amyloid plaques and neurofibrillary tangles .

Pharmacokinetics

It is known that prion-like proteins show remarkable resistance to proteases, heat, and decontamination methods . This resistance could potentially influence the bioavailability of Prionoid D.

Result of Action

The action of Prionoid D results in the formation of pathological aggregates of the cellular prion protein . These aggregates are resistant to proteases and have different biochemical properties compared to the normal cellular prion protein . The accumulation of these aggregates in the brain leads to neurodegenerative disorders .

Action Environment

Environmental factors can influence the action of Prionoid D. Additionally, strain-specific differences in efficiency of infection by natural routes of infection can also select for prion strains .

Orientations Futures

Propriétés

IUPAC Name |

8-(4-hydroxy-4-methylpentanoyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-7,10-11,24H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTDHGFZGVITEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prionoid D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)

![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)

![3-[(4-Chlorophenyl)methoxy]-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038564.png)

![4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine](/img/structure/B3038565.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)

![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)

![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)

![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3038578.png)

![4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline](/img/structure/B3038580.png)

![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)